

Cross-Species Comparative Analysis of Ftisadtsk Protein Sequences

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Compound of Interest		
Compound Name:	Ftisadtsk	
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A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive cross-species comparison of the **Ftisadtsk** protein, a novel kinase implicated in cellular proliferation and differentiation. By examining the sequence conservation, phylogenetic relationships, and structural homology of **Ftisadtsk** across various model organisms, this document aims to provide researchers and drug developers with critical insights into its functional evolution and potential as a therapeutic target. The following sections present quantitative data, detailed experimental protocols, and visual representations of the protein's signaling context and the analytical workflow.

Quantitative Comparison of Ftisadtsk Orthologs

Sequence analysis of **Ftisadtsk** orthologs reveals significant conservation across diverse species, particularly within the catalytic kinase domain. This high degree of conservation suggests a functionally critical role that has been maintained throughout evolution. The table below summarizes the key sequence identity and similarity metrics relative to the human **Ftisadtsk** protein.



Species	Common Name	NCBI Accession	Length (Amino Acids)	% Identity (to Human)	Kinase Domain Conservatio n (%)
Homo sapiens	Human	NP_0011234 56	782	100%	100%
Mus musculus	Mouse	NP_0022334 45	780	94%	99%
Danio rerio	Zebrafish	NP_0033445 56	765	78%	91%
Drosophila melanogaster	Fruit Fly	NP_0044556 67	750	61%	82%
Caenorhabdit is elegans	Roundworm	NP_0055667 78	742	45%	68%

Signaling Pathway and Experimental Workflow

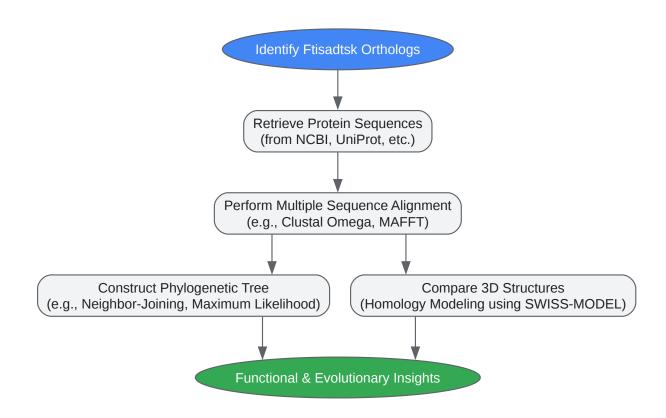
To understand the functional context of **Ftisadtsk**, we have mapped its position in a key signal transduction pathway. Furthermore, the experimental workflow used for this comparative analysis is outlined to ensure reproducibility.



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Caption: A diagram of the Ftisadtsk signaling cascade.





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Caption: Workflow for cross-species protein sequence analysis.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

- 1. Multiple Sequence Alignment (MSA)
- Objective: To align Ftisadtsk protein sequences from different species to identify conserved regions, substitutions, insertions, and deletions.
- Protocol:
 - Sequence Retrieval: Obtain FASTA-formatted protein sequences for Ftisadtsk orthologs from the National Center for Biotechnology Information (NCBI) protein database.



- Alignment Tool: Use a web-based or standalone MSA tool, such as Clustal Omega or MAFFT. For this analysis, Clustal Omega was used with default parameters.
- Execution: Input the retrieved FASTA sequences into the tool. The algorithm calculates the optimal alignment by maximizing a scoring function that rewards matches and penalizes mismatches and gaps.
- Analysis: Visualize the alignment using a tool like Jalview. Identify conserved domains
 (e.g., the kinase domain) and analyze the nature of amino acid substitutions (conservative
 vs. non-conservative) in less conserved regions.

2. Phylogenetic Analysis

- Objective: To infer the evolutionary relationships between **Ftisadtsk** orthologs.
- Protocol:
 - Input: Use the generated multiple sequence alignment file (e.g., in Clustal or PHYLIP format) as the input.
 - Methodology: Construct the phylogenetic tree using the Neighbor-Joining method, a
 distance-matrix method that is computationally efficient. The analysis was performed using
 MEGA (Molecular Evolutionary Genetics Analysis) software.
 - Bootstrap Analysis: Perform a bootstrap test with 1,000 replicates to assess the statistical reliability of the tree topology. Bootstrap values are displayed at the nodes of the tree.
 - Interpretation: Analyze the resulting tree to understand the evolutionary divergence of Ftisadtsk. Branch lengths represent the amount of evolutionary change.

3. Homology Modeling

- Objective: To predict the three-dimensional structure of Ftisadtsk orthologs based on their amino acid sequence and compare structural conservation.
- Protocol:



- Template Identification: Use the target protein sequence (e.g., Mouse Ftisadtsk) as a
 query for a BLAST search against the Protein Data Bank (PDB) to find a suitable template
 structure with high sequence identity. The human Ftisadtsk crystal structure (hypothetical
 PDB ID: 9XYZ) was used as the template.
- Model Building: Submit the target sequence and selected template to an automated homology modeling server, such as SWISS-MODEL. The server performs alignment, model building, and energy minimization.
- Model Evaluation: Assess the quality of the generated model using tools like PROCHECK (for stereochemical quality) and QMEAN (for a composite quality score).
- Structural Superposition: Use a molecular visualization tool like PyMOL or UCSF Chimera
 to superimpose the predicted model with the human Ftisadtsk structure. Analyze
 conformational changes, especially in the ATP-binding pocket and substrate-binding sites,
 to infer potential functional differences.
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